molecular formula C8H4ClFN2O B1436871 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 17519-02-7

6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No. B1436871
CAS RN: 17519-02-7
M. Wt: 198.58 g/mol
InChI Key: ZTNDXMBXYIXSDC-UHFFFAOYSA-N
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Description

6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the class of quinazolinones. It has a molecular weight of 198.58 .


Molecular Structure Analysis

The molecular structure of 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one is represented by the InChI code 1S/C8H4ClFN2O/c9-5-1-4-7 (2-6 (5)10)11-3-12-8 (4)13/h1-3H, (H,11,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 198.58 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Antimicrobial Studies

  • 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one derivatives have been synthesized and tested for antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones derived from a similar compound showed significant antifungal and antibacterial activities (Patel & Patel, 2010).

Interaction with Human Serum Albumin

  • Studies have explored the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA), revealing that these compounds can bind to HSA and induce conformation and structural changes. This interaction is important for understanding drug-protein interactions and drug delivery mechanisms (Wang et al., 2016).

Cancer Research

  • Certain derivatives, such as 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, have shown efficacy in inhibiting the proliferation of lung cancer cells, suggesting potential applications in cancer treatment (Cai et al., 2019).

Antibacterial Agents

  • Quinazoline derivatives have been studied as potent antibacterial agents, with some compounds exhibiting significant activities against both Gram-positive and Gram-negative bacteria. This includes derivatives of 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one, which show promise in combating bacterial resistance (Kuramoto et al., 2003).

Anti-inflammatory and Analgesic Research

  • Novel 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activity, highlighting the versatility of 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one in medicinal chemistry (Farag et al., 2012).

Drug Design and Development

  • Derivatives of 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one have been used in drug design, contributing to the development of novel antibacterial and anticancer agents. This includes the synthesis of tetracyclic fluoroquinolones, which have shown dual action as antibacterial and anticancer chemotherapeutics (Al-Trawneh et al., 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one are not mentioned in the search results, quinazolinone derivatives have been found to exhibit various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These compounds are valuable intermediates in organic synthesis and are of interest in medicinal chemistry .

properties

IUPAC Name

6-chloro-7-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNDXMBXYIXSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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